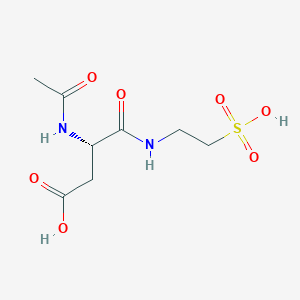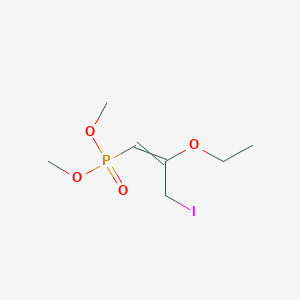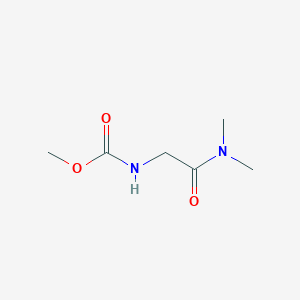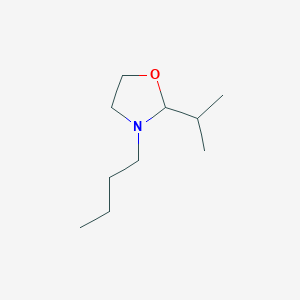
3-Butyl-2-(propan-2-yl)-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-2-(propan-2-yl)-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-(propan-2-yl)-1,3-oxazolidine typically involves the reaction of an appropriate amine with an aldehyde or ketone. One common method is the condensation of 3-butylamine with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-2-(propan-2-yl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Substituted oxazolidines
Wissenschaftliche Forschungsanwendungen
3-Butyl-2-(propan-2-yl)-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 3-Butyl-2-(propan-2-yl)-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-oxazoline
- 4,4-Dimethyl-2-oxazoline
- 2-Phenyl-2-oxazoline
Uniqueness
3-Butyl-2-(propan-2-yl)-1,3-oxazolidine is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the butyl and isopropyl groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
79443-08-6 |
|---|---|
Molekularformel |
C10H21NO |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
3-butyl-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-11-7-8-12-10(11)9(2)3/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
CPCVDYXUEOSTFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCOC1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



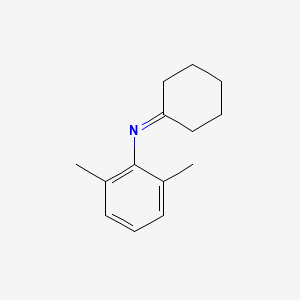
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)


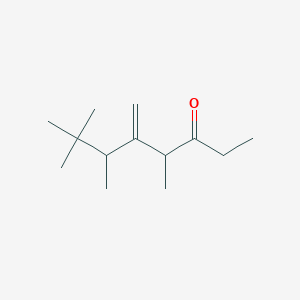

![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)

![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)
